molecular formula C10H15NO B3147716 N-methoxy-1-phenylpropan-2-amine CAS No. 63-97-8

N-methoxy-1-phenylpropan-2-amine

Cat. No. B3147716
CAS RN: 63-97-8
M. Wt: 165.23 g/mol
InChI Key: REIPDEIPEOYEDO-UHFFFAOYSA-N
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Description

“N-methoxy-1-phenylpropan-2-amine” (NMPA) is an organic compound that is widely used in various scientific research applications. It is a versatile molecule used in fields such as organic and medicinal chemistry, biochemistry, and pharmacology. It is known to produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP) when analyzed by liquid chromatography/mass spectrometry (LC/MS) .


Synthesis Analysis

The synthesis of NMPA involves the use of transaminases (TAs), which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The application of immobilized whole-cell biocatalysts with ®-transaminase activity has been reported for the synthesis of novel disubstituted 1-phenylpropan-2-amines .


Molecular Structure Analysis

The molecular formula of NMPA is C10H15N . It is known to produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP), respectively, when analyzed by liquid chromatography/mass spectrometry (LC/MS) .


Chemical Reactions Analysis

Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .


Physical And Chemical Properties Analysis

The molecular weight of NMPA is 149.236 g/mol . Further physical and chemical properties are not explicitly mentioned in the available literature.

Scientific Research Applications

Degradation of Nitrogen-Containing Compounds

Nitrogen-containing compounds, including amines, play significant roles in industrial and agricultural sectors but are often resistant to conventional degradation processes. Advanced oxidation processes (AOPs) have shown efficacy in mineralizing these compounds, improving water treatment schemes. The review by Bhat and Gogate (2021) details the degradation mechanisms of amine-based compounds, emphasizing the effectiveness of ozone and Fenton processes under optimized conditions for various nitrogen-containing compounds, including aromatic and aliphatic amines, dyes, and pesticides Bhat & Gogate, 2021.

Application in Organic Synthesis

N-halo reagents, which include N-halo amines, have diverse applications in organic synthesis, such as oxidation reactions, halogenation, and aziridination. Kolvari et al. (2007) provide an extensive review of the use of N-halo reagents in organic synthesis, highlighting their potential in creating new compounds and the importance of developing new N-halo reagents for various organic reactions Kolvari et al., 2007.

Environmental Impact and Removal Techniques

The presence of nitrogen-containing compounds in the environment, especially water bodies, poses significant challenges. Prasannamedha and Kumar (2020) review the occurrence and removal techniques for sulfamethoxazole, a persistent organic pollutant with N-amine groups. Their review discusses adsorption and advanced oxidation processes (AOPs) as effective methods for removing such contaminants from water, underlining the importance of sustainable development and the potential for using nanocomposites for enhanced removal efficiency Prasannamedha & Kumar, 2020.

Safety And Hazards

NMPA should be handled with caution . It is recommended for use only for research and development by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

N-methoxy-1-phenylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(11-12-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIPDEIPEOYEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-1-phenylpropan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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